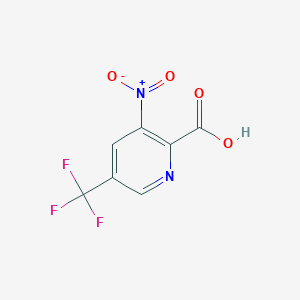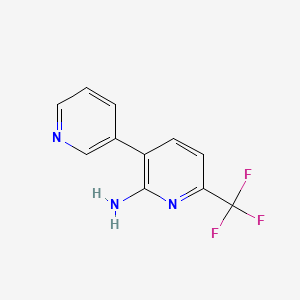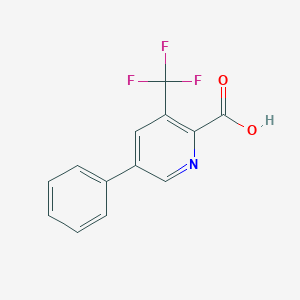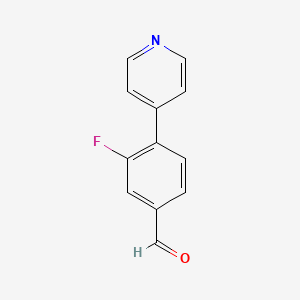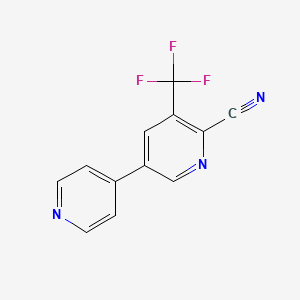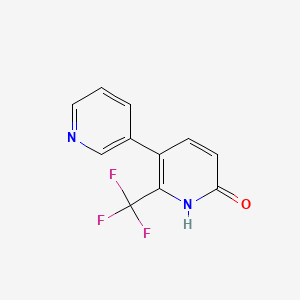![molecular formula C9H6Cl2N2S B1388679 5-クロロ-3-(3-クロロベンジル)-[1,2,4]チアゾール CAS No. 1221345-99-8](/img/structure/B1388679.png)
5-クロロ-3-(3-クロロベンジル)-[1,2,4]チアゾール
概要
説明
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
Thiadiazole is a five-membered ring system containing a sulfur atom and two nitrogen atoms . The exact molecular structure of a specific thiadiazole derivative, such as “5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole”, would depend on the specific substituents attached to the thiadiazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiadiazole derivative would depend on its specific structure. Thiadiazoles are generally able to cross cellular membranes due to their mesoionic nature, and their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .科学的研究の応用
医薬品化学: 抗癌剤
“5-クロロ-3-(3-クロロベンジル)-[1,2,4]チアゾール”と同様の化合物を含むチアゾール誘導体は、抗癌剤としての可能性について広く研究されています。 これらの化合物の構造的多様性により、癌の病因に関与するさまざまな経路を標的にすることができます .
複素環骨格の合成
チアゾール環は、複素環化合物の合成に広く用いられる汎用性の高い骨格です。 これは、構造的に多様な生成物の開発に重要である、位置選択的なN1-置換3-アミノ-1,2,4-トリアゾールの作成に使用できます .
生物学的評価
チアゾールコアを持つ化合物は、多くの場合、治療の可能性を判断するために生物学的評価の対象となります。 これには、さまざまな生物学的標的に対する生物活性を評価し、薬理学的特性を理解することが含まれます .
作用機序
Target of Action
The primary targets of 1,3,4-thiadiazole derivatives, such as 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole, are often enzymes or receptors that play crucial roles in various biological processes . For instance, some thiadiazole derivatives have been found to inhibit carbonic anhydrase, a key enzyme involved in maintaining pH balance and fluid balance in the body .
Mode of Action
The mode of action of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole involves its interaction with its target enzyme or receptor. The compound binds to the active site of the target, altering its function and leading to changes in the biological process it controls . The exact nature of these interactions and changes can vary depending on the specific target and the structure of the thiadiazole derivative.
Biochemical Pathways
Upon interaction with its target, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt the balance of pH and fluids, affecting numerous downstream processes . .
Pharmacokinetics
The pharmacokinetics of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacyIt’s worth noting that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, potentially enhancing their bioavailability .
Result of Action
The molecular and cellular effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole’s action depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular functions and potentially leading to cell death .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase . The interaction between 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole and these enzymes can lead to significant biochemical changes, affecting metabolic pathways and cellular functions.
Cellular Effects
The effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, thiadiazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7, HepG2, A549, and HeLa . The compound’s ability to modulate cell signaling pathways and gene expression makes it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with carbonic anhydrase results in the inhibition of this enzyme, affecting the regulation of pH and ion balance within cells . Additionally, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiadiazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with carbonic anhydrase affects the regulation of bicarbonate and proton levels, impacting cellular metabolism . Additionally, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can modulate the activity of other metabolic enzymes, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, thiadiazole derivatives have been shown to bind to plasma proteins, affecting their distribution in the bloodstream . The transport of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole to specific tissues and cells is essential for its therapeutic effects.
Subcellular Localization
The subcellular localization of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, thiadiazole derivatives have been observed to localize in the mitochondria, where they can influence mitochondrial function and energy production . The precise localization of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole within cells is crucial for its biological effects.
特性
IUPAC Name |
5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-7-3-1-2-6(4-7)5-8-12-9(11)14-13-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEXSJDNHCTRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


